1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity. This study aimed to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility. The optimal chain length allowed for an efficient interaction between the two pharmacophoric units and the enzyme's hydrophobic binding sites, indicating potential applications in designing inhibitors for acetylcholinesterase (Vidaluc et al., 1995).
Antioxidant Activities
The preparation and characterization of coumarin-substituted heterocyclic compounds demonstrated high antioxidant activities. This study showed that the synthesized compounds exhibited significant scavenging activity, suggesting their potential use as antioxidants in various applications (Abd-Almonuim et al., 2020).
Pharmacokinetics and Anticancer Activity
An analogue of 1, namely, 2 (IPR-9), was synthesized and led to significant inhibition of breast cancer cell invasion, migration, and adhesion. It also blocked angiogenesis and induced apoptosis in vitro. This compound's pharmacokinetic characterization and effect on breast tumor metastasis make it a starting point for the development of next-generation compounds with potential anticancer applications (Wang et al., 2011).
Synthetic Applications
The studies also explored the synthetic potential of urea derivatives for various chemical transformations. For instance, hindered trisubstituted ureas showed unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions. This characteristic opens new avenues for synthetic chemists in the preparation of amine derivatives, demonstrating the structural versatility and reactivity of urea compounds in synthetic chemistry (Hutchby et al., 2009).
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-13(11-3-4-14-15(8-11)22-10-21-14)5-6-17-16(20)18-9-12-2-1-7-23-12/h1-4,7-8,13,19H,5-6,9-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFLMWJIMQXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.